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Trimethyl(triethylamine)indium

MOCVD precursor delivery physical state comparison trimethylindium adducts

Trimethyl(triethylamine)indium (CAS 87224-90-6), also referred to as Me₃In·NEt₃, is a 1:1 Lewis acid–base adduct between trimethylindium (TMI) and triethylamine. It belongs to the class of Group III metal alkyl adducts used as indium precursors for metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of indium-containing III–V and oxide semiconductor thin films.

Molecular Formula C9H24InN
Molecular Weight 261.11 g/mol
CAS No. 87224-90-6
Cat. No. B13768865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(triethylamine)indium
CAS87224-90-6
Molecular FormulaC9H24InN
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESCCN(CC)CC.C[In](C)C
InChIInChI=1S/C6H15N.3CH3.In/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;3*1H3;
InChIKeyXNFIYNJEDHHJFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(triethylamine)indium CAS 87224-90-6: Procurement-Grade Overview and Compound Class Positioning


Trimethyl(triethylamine)indium (CAS 87224-90-6), also referred to as Me₃In·NEt₃, is a 1:1 Lewis acid–base adduct between trimethylindium (TMI) and triethylamine . It belongs to the class of Group III metal alkyl adducts used as indium precursors for metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of indium-containing III–V and oxide semiconductor thin films . Unlike base-free trimethylindium, which is a pyrophoric crystalline solid (mp 88 °C), the triethylamine adduct is typically isolated as a liquid at ambient temperature with a boiling point of approximately 90.5 °C at 760 mmHg, enabling alternative precursor delivery strategies .

Why Generic Substitution Fails for Trimethyl(triethylamine)indium: Lewis Base Identity Critically Governs Adduct Stability, Volatility, and Safety Profile


Although multiple Lewis base adducts of trimethylindium exist—including adducts with trimethylamine (NMe₃), triethylphosphine (PEt₃), and tetrahydrofuran (THF)—they are not functionally interchangeable. The identity of the Lewis base directly controls two procurement-critical parameters: the adduct dissociation equilibrium (which determines effective vapor-phase transport of the InMe₃ monomer during deposition) and the compound's air/moisture sensitivity (which governs permissible handling and storage infrastructure) . For instance, the triethylamine adduct Me₃In·NEt₃ is synthesized via base-exchange from the THF adduct and represents a distinct thermodynamic and kinetic entity from the trimethylamine analog . Blind substitution without verification of matched deposition conditions can lead to inconsistent film composition, oxygen contamination from residual ether ligands, or unintended premature decomposition .

Product-Specific Quantitative Evidence Guide: Trimethyl(triethylamine)indium vs. Closest Analogs


Physical State and Melting Point: Liquid Triethylamine Adduct vs. Solid TMI Enables Simplified Bubbler Delivery

Trimethyl(triethylamine)indium is a liquid at room temperature with a boiling point of 90.5 °C at 760 mmHg, whereas base-free trimethylindium (TMI) is a crystalline solid with a melting point of 88 °C and a boiling point of 134 °C . The liquid physical state of the triethylamine adduct eliminates the well-documented solid-source delivery challenges associated with TMI—specifically, inconsistent vapor pick-up due to changing surface area during sublimation, and the need for complex multi-bubbler configurations . This physical state difference directly impacts procurement decisions for MOVPE systems designed for liquid precursor delivery.

MOCVD precursor delivery physical state comparison trimethylindium adducts

Adduct Bond Lability and Thermal Dissociation: Triethylamine vs. Trimethylamine Adduct Volatility Trade-off

The vapor pressure of trimethylindium-triethylamine adduct has been measured by the modified entrainment method (MEM), revealing that this adduct undergoes both dissociative and undissociative vaporization in the temperature ranges relevant to MOCVD bubbler and line conditions . The trimethylamine adduct (Me₃In·NMe₃) has been reported to possess a vapor pressure approaching that of base-free TMI and is explicitly described as non-pyrophoric . The triethylamine analog, bearing a bulkier Lewis base with weaker In–N adduct bond strength (as inferred from longer In–N distances in structurally characterized tertiary amine adducts), is expected to exhibit more facile thermal dissociation at lower temperatures, enabling more efficient delivery of the active Me₃In monomer to the growth surface .

adduct dissociation energy vapor pressure MOCVD precursor transport

Oxygen Impurity Exclusion: Amine-Based Adduct Purification Route Avoids Ether-Derived Oxygen Contamination

A significant procurement-relevant differentiation arises from the synthetic route: Me₃In·NEt₃ can be prepared via base-exchange from the electrolytically generated Me₃In·THF adduct, and further purified by adduct-based purification techniques using nitrogen donor ligands, entirely avoiding ethereal solvents in the final product . This is critical because oxygen-containing impurities derived from ether solvents (THF, Et₂O) have been shown to cause unintentional oxygen incorporation in epitaxial layers, degrading semiconductor performance . Quantitative secondary ion mass spectrometry (SIMS) and photoluminescence (PL) lifetime measurements on InGaAs/GaAs laser structures demonstrated that improved precursor purity (Epipure™ grade vs. conventional adduct-purified TMI) yielded a factor-of-4 improvement in PL lifetime .

oxygen impurity adduct purification MOCVD film quality

Safety Profile: Adduct Formation Mitigates Pyrophoricity Relative to Base-Free Trimethylindium

Base-free trimethylindium is classified as a pyrophoric solid that ignites spontaneously upon contact with air and decomposes uncontrollably when the temperature exceeds its melting point of 88 °C . Lewis base adduct formation is a well-established strategy to stabilize trialkylindium compounds: the trimethylamine adduct Me₃In·NMe₃ is explicitly described as non-pyrophoric and relatively stable toward air and moisture . The triethylamine adduct Me₃In·NEt₃ similarly benefits from adduct stabilization, as the In–N dative bond reduces the Lewis acidity and reactivity of the indium center . The US Patent 4,599,150 explicitly teaches that adducts of the form Me₃In·NEt₃ are 'very stable in an inert, water-free atmosphere' and may be purified by sublimation or zone refining .

pyrophoricity safety handling requirements

In–N Adduct Bond Geometry: Triethylamine Steric Profile Tunes Dissociation Kinetics for Growth Temperature Matching

Variable-temperature ¹H NMR studies on structurally analogous amine adducts of trimethylindium demonstrate that the In–N adduct bond is highly labile, with rapid exchange between adduct components occurring even at −70 °C for some sterically demanding amine ligands . X-ray crystallographic data for tertiary amine adducts show In–N bond lengths ranging from 2.38 Å (for less hindered amines) to 2.865 Å (for the sterically encumbered bidentate amine MBDA adduct) . The triethylamine ligand, with its three ethyl substituents (cone angle intermediate between NMe₃ and PEt₃), is expected to produce an In–N bond length in the range of 2.5–2.7 Å, corresponding to weaker adduct bonding than the trimethylamine analog and thus more facile thermal dissociation kinetics at a given substrate temperature .

In–N bond length adduct dissociation steric effects

Best Research and Industrial Application Scenarios for Trimethyl(triethylamine)indium


Liquid-Delivery MOCVD of InP and InGaAs for Optoelectronic Device Manufacturing

Trimethyl(triethylamine)indium's liquid physical state at ambient temperature (bp 90.5 °C) makes it directly compatible with standard bubbler-based liquid precursor delivery systems used in production-scale MOCVD reactors, eliminating the solid-source handling complexities of base-free TMI (mp 88 °C) . The triethylamine adduct can be purified via zone refining and sublimation to achieve the ultra-high purity levels required for InP-based optoelectronic devices—a process explicitly enabled by adduct formation with amine ligands . This scenario is particularly relevant for the manufacture of InP/InGaAs photodetectors, lasers, and high-electron-mobility transistors (HEMTs), where oxygen impurity levels directly control device performance and yield .

Atomic Layer Deposition (ALD) of Indium Oxide Transparent Conductors for Display Applications

The controlled thermal dissociation of the Me₃In·NEt₃ adduct, determined by the In–N bond lability, enables delivery of the active trimethylindium monomer within the ALD temperature window (typically 150–300 °C) . While homoleptic indium alkyls do not permit ALD of In₂O₃ using water as co-reactant below 200 °C, the adducted form may offer improved reactivity due to altered gas-phase speciation during the precursor pulse . This scenario targets indium oxide (InOₓ) thin films for transparent conducting oxides (TCOs) in flat-panel displays, where the combination of liquid precursor delivery and reduced pyrophoricity compared to base-free TMI provides both process integration advantages and improved operator safety .

Oxygen-Contamination-Sensitive Epitaxy of InGaAs/GaAs Quantum Well Lasers

The amine-based adduct purification route available for Me₃In·NEt₃—which avoids ether solvents entirely—addresses the documented problem of oxygen incorporation from THF or Et₂O residues in conventionally purified TMI . Quantitative assessments using SIMS and PL lifetime measurements have demonstrated that oxygen-minimized indium precursors yield a factor-of-4 improvement in PL lifetime and enable state-of-the-art threshold current densities as low as 162 A cm⁻² in 980 nm InGaAs/GaAs quantum well lasers . For research groups and manufacturers targeting low-threshold, high-reliability laser diodes, procurement of an amine-adducted indium source that supports oxygen-free purification is a process-critical selection criterion .

Research-Scale Investigation of Structure–Property Relationships in Group III Adduct Precursors

For academic and industrial R&D groups studying the fundamental relationships between Lewis base identity, adduct bond strength, and MOCVD precursor performance, Me₃In·NEt₃ serves as a key member of the systematic series Me₃In·L (where L = NMe₃, NEt₃, PMe₃, PEt₃, THF, etc.) . The intermediate steric profile of triethylamine—larger than trimethylamine but lacking the π-acceptor character of triethylphosphine—makes this adduct uniquely suited for isolating the effect of steric bulk on In–N bond lability, as probed by variable-temperature NMR and X-ray crystallography . Procurement of this specific adduct enables direct experimental comparison within the Lewis base series under identical reactor conditions, supporting evidence-based precursor selection for novel III–V and oxide thin film processes .

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